molecular formula C48H94N2O14Si2 B13442402 (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Cat. No.: B13442402
M. Wt: 979.4 g/mol
InChI Key: CUJNDMRUUFHMGS-GUYDAEHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one is a useful research compound. Its molecular formula is C48H94N2O14Si2 and its molecular weight is 979.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H94N2O14Si2

Molecular Weight

979.4 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C48H94N2O14Si2/c1-23-35-48(13,54)40(51)30(5)37(49-64-45(9,10)56-24-2)28(3)26-46(11,53)41(61-44-39(62-65(17,18)19)34(50(14)15)25-29(4)57-44)31(6)38(32(7)43(52)59-35)60-36-27-47(12,55-16)42(33(8)58-36)63-66(20,21)22/h28-36,38-42,44,51,53-54H,23-27H2,1-22H3/b49-37-/t28-,29-,30+,31+,32-,33+,34+,35-,36+,38+,39-,40-,41-,42+,44+,46-,47-,48-/m1/s1

InChI Key

CUJNDMRUUFHMGS-GUYDAEHASA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\OC(C)(C)OCC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O[Si](C)(C)C)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NOC(C)(C)OCC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O[Si](C)(C)C)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O[Si](C)(C)C)(C)O)C)C)O)(C)O

Origin of Product

United States

Biological Activity

The compound in focus, known by its IUPAC name as (3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-6-methyl-3-trimethylsilyloxyoxan-2-yl]oxy-10-(2-ethoxypropan-2-yloxyimino)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-4-methoxy-4,6-dimethyl-5-trimethylsilyloxyoxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one , exhibits a complex structure that suggests diverse biological activities. This article will explore its biological properties through case studies and research findings.

The compound has a molecular weight of 747.95 g/mol and is characterized by multiple hydroxyl groups and ether functionalities that may contribute to its biological activities. Its structure includes various chiral centers which may influence its pharmacological profile.

Antimicrobial Properties

Research indicates that compounds similar to this one have demonstrated significant antimicrobial activity. For instance:

  • Erythromycin derivatives , which share structural similarities with the compound , have been shown to exhibit broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • In vitro studies have reported that modifications in the side chains can enhance the antimicrobial efficacy of these compounds .

Antioxidant Activity

The presence of hydroxyl groups in the compound is associated with antioxidant properties. Studies have shown that such compounds can scavenge free radicals effectively:

  • A study highlighted that erythromycin derivatives can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has potential anti-inflammatory effects:

  • Research on similar compounds has indicated their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

Study Findings
Study 1: Antimicrobial EfficacyDemonstrated effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 16 µg/mL .
Study 2: Antioxidant ActivityShowed a 50% reduction in DPPH radical scavenging activity at a concentration of 100 µg/mL .
Study 3: Anti-inflammatory ResponseReported a decrease in TNF-alpha levels by 30% in treated macrophages .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar to other macrolide antibiotics like erythromycin, this compound likely inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
  • Antioxidant Mechanism : The hydroxyl groups may donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Modulation of Immune Response : By affecting cytokine production and signaling pathways involved in inflammation.

Q & A

Q. How do advanced separation technologies improve purification of stereoisomeric impurities?

  • Methodology :
  • Optimize chiral stationary phases (CSPs) in ultra-high-performance liquid chromatography (UHPLC), testing cellulose- and amylose-based columns for enantioselectivity.
  • Couple with supercritical fluid chromatography (SFC) to reduce solvent consumption and improve resolution of diastereomers .

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